molecular formula C17H13NO4 B12913483 2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid CAS No. 74588-83-3

2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid

Cat. No.: B12913483
CAS No.: 74588-83-3
M. Wt: 295.29 g/mol
InChI Key: CWAMIPKIMODQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid is a compound belonging to the class of organic compounds known as indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. This reaction yields the corresponding tricyclic indole in good yield . Another method involves N-alkylation of 7-methoxy-2-methylindole followed by trichloroacetylation and hydrolysis .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, catalytic processes, and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C18H17NO3
Molecular Weight: 295.34 g/mol
IUPAC Name: 2-benzoyl-5-methoxy-1H-indole-3-carboxylic acid
Canonical SMILES: CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)C(=O)O

Biological Activities

Indole derivatives, including this compound, exhibit a wide range of biological activities:

  • Antiviral Activity: Studies have demonstrated its efficacy against various viruses, including SARS-CoV-2. In vitro studies indicated significant antiviral effects, suggesting potential for therapeutic applications in viral infections .
  • Anticancer Properties: The compound has shown cytotoxic effects on cancer cell lines, particularly breast cancer cells. In one study, it was found to induce apoptosis in MCF-7 cells with minimal toxicity to normal cells .
  • Anti-inflammatory Effects: Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.

Medicinal Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for targeted modifications that enhance biological activity or alter pharmacokinetics.

Pharmacology

The compound's interaction with various biological targets makes it a candidate for drug development. Its ability to bind with high affinity to multiple receptors is crucial for designing new therapeutics aimed at treating diseases such as cancer and viral infections.

Data Table: Summary of Biological Activities

Activity Description References
AntiviralSignificant reduction in viral load against SARS-CoV-2 in vitro
AnticancerInduces apoptosis in breast cancer cells (MCF-7) with low toxicity to normal cells
Anti-inflammatoryModulates inflammatory markers in experimental models

Case Studies

  • Antiviral Efficacy Against SARS-CoV-2:
    A recent study highlighted the antiviral effects of this compound against SARS-CoV-2. The compound demonstrated a significant decrease in viral replication in infected cell cultures, indicating its potential as a therapeutic agent for COVID-19 .
  • Cytotoxicity in Cancer Cells:
    In vitro experiments evaluated the cytotoxic effects of various indole derivatives, including this compound, on MCF-7 breast cancer cells. The results indicated that the compound effectively reduced cell viability at concentrations lower than those toxic to normal fibroblast cells, showcasing its selective anticancer properties .
  • Inflammation Modulation:
    A study focused on the anti-inflammatory properties of this compound revealed its ability to reduce pro-inflammatory cytokines in animal models of inflammation. This suggests potential applications in treating diseases characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

    5-Methoxy-2-methylindole: Used in the synthesis of indolylquinoxalines and other complex molecules.

    1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid: Another indole derivative with potential biological activity

Uniqueness

2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid (CAS No. 74588-83-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13NO4C_{15}H_{13}NO_4. Its structure features a benzoyl group, a methoxy group, and an indole moiety, which contribute to its unique pharmacological properties.

Property Value
Molecular FormulaC₁₅H₁₃NO₄
Molecular Weight273.27 g/mol
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. A notable study reported a half-maximal effective concentration (EC50) of 4.7 µM against MCF-7 cells, indicating significant potency while exhibiting low toxicity towards normal cells .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective capabilities. It demonstrated strong antioxidant activity, effectively scavenging free radicals and reducing oxidative stress in neuronal cell models. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity could be beneficial in managing conditions characterized by chronic inflammation .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer progression and inflammation by binding to their active sites, thus modulating their activity.
  • Antioxidant Mechanism : The methoxy group enhances the compound's ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and protecting cellular components from oxidative damage .
  • Cell Cycle Modulation : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways.

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Case Study 2: Neuroprotection

A study focusing on neuroprotective effects demonstrated that derivatives of this compound reduced lipid peroxidation and protected neuronal cells from H₂O₂-induced toxicity. The findings support its potential use in neurodegenerative disorders .

Properties

CAS No.

74588-83-3

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

2-benzoyl-5-methoxy-1H-indole-3-carboxylic acid

InChI

InChI=1S/C17H13NO4/c1-22-11-7-8-13-12(9-11)14(17(20)21)15(18-13)16(19)10-5-3-2-4-6-10/h2-9,18H,1H3,(H,20,21)

InChI Key

CWAMIPKIMODQSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2C(=O)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.